Potency Differential: Norgestrel Exhibits Half the Progestational Activity of Levonorgestrel
Norgestrel, a racemic mixture, possesses approximately half the potency of its levorotatory enantiomer levonorgestrel. This is a critical consideration for dose calculation and formulation design. The difference stems from the inactive dextrorotatory enantiomer contributing to the mass but not to the pharmacological effect [1].
| Evidence Dimension | Progestational potency (relative) |
|---|---|
| Target Compound Data | Norgestrel (racemic): approximately 0.5× potency |
| Comparator Or Baseline | Levonorgestrel (levo enantiomer): 1× potency (baseline) |
| Quantified Difference | Approximately 2-fold difference |
| Conditions | Standardized bioassays (rabbit endometrial transformation, ovulation inhibition) |
Why This Matters
For procurement, this potency differential dictates that twice the mass of norgestrel is required to achieve equivalent progestational effect, directly impacting cost and formulation calculations.
- [1] National Center for Biotechnology Information. MeSH Entry for Norgestrel (D009644). Accessed April 2026. View Source
